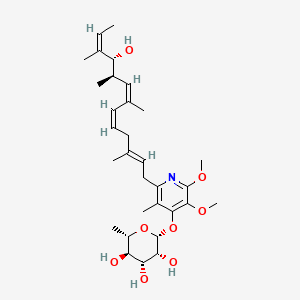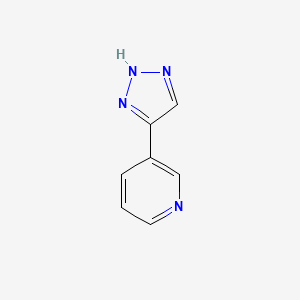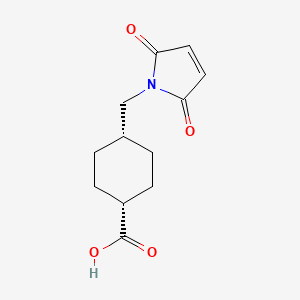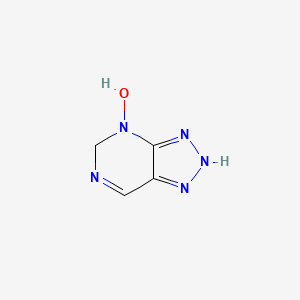
8-Azahypoxanthine
Übersicht
Beschreibung
8-Azahypoxanthine is a triazolopyrimidine that consists of 1,4-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine bearing an oxo substituent at position 7 . It is an inhibitor of hypoxanthine-guanine phosphoribosyl transferase (HGPRT) and has antitumor activity .
Molecular Structure Analysis
The molecular structure of 8-Azahypoxanthine is represented by the formula C4H3N5O . It has a molecular weight of 137.10 . The SMILES representation is O=C1C2=C(N=CN1)NN=N2 .Wissenschaftliche Forschungsanwendungen
Cosmetic Ingredient
AOH has been found to have potential as a cosmetic ingredient . It has been shown to significantly increase cell viability at certain concentrations . This makes it a promising ingredient for skincare products, as it could potentially improve skin health and appearance .
Skin Barrier Functioning
AOH has been shown to stimulate the expression of genes involved in skin barrier functioning . This includes genes such as CLDN1, DSC1, DSG1, and CDH1 (E-cadherin), which are involved in intercellular adhesion and skin barrier functioning . This suggests that AOH could be used in products designed to strengthen the skin’s barrier and protect it from environmental damage .
Stratum Corneum Detachment
AOH has been found to up-regulate the expression of KLK5, KLK7, and SPIMK5, which are proteases involved in stratum corneum detachment . This could make AOH useful in products designed to exfoliate the skin and promote skin renewal .
General Differentiation Indicators
AOH has been shown to stimulate the expression of KRT1, KRT10, TGM1, and IVL, which are considered general differentiation indicators . This suggests that AOH could be used in products designed to promote skin cell differentiation and renewal .
Cornified Envelope Component Protein
AOH has been found to stimulate the expression of SPRR1B, a cornified envelope component protein . This suggests that AOH could be used in products designed to promote the formation of the skin’s protective barrier .
Skin Moisture Retention
A clinical study found that a topical lotion containing 0.1% of AOH caused a statistically significant larger decrease in trans-epidermal water loss (TEWL) after eight weeks . This suggests that AOH could be used in products designed to improve skin hydration and prevent moisture loss .
Wirkmechanismus
Target of Action
The primary target of 8-Azahypoxanthine is the enzyme hypoxanthine-guanine phosphoribosyl transferase (HGPRT) . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis.
Mode of Action
8-Azahypoxanthine acts as an inhibitor of HGPRT . It interacts with the enzyme, preventing it from performing its normal function in the purine salvage pathway .
Biochemical Pathways
8-Azahypoxanthine affects the purine salvage pathway , a critical biochemical pathway for nucleotide synthesis . By inhibiting HGPRT, 8-Azahypoxanthine disrupts this pathway, potentially affecting the synthesis of nucleotides and other downstream effects.
Result of Action
The inhibition of HGPRT by 8-Azahypoxanthine can lead to a disruption in the purine salvage pathway, potentially affecting nucleotide synthesis . This disruption could have various molecular and cellular effects, depending on the specific biological context. For instance, it has been suggested that 8-Azahypoxanthine has antitumor activity .
Eigenschaften
IUPAC Name |
2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O/c10-4-2-3(5-1-6-4)8-9-7-2/h1H,(H2,5,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEYCNOOAHGFHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNN=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062590 | |
| Record name | 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 1,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azahypoxanthine | |
CAS RN |
2683-90-1 | |
| Record name | 3,6-Dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2683-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Azahypoxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002683901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Azahypoxanthine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22709 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3,6-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 1,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





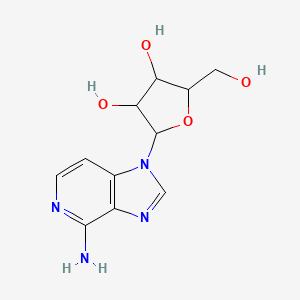

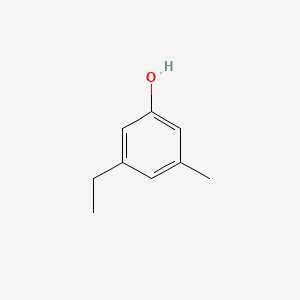

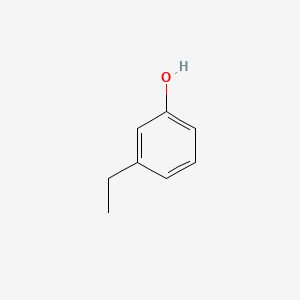
![5-Ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione](/img/structure/B1664135.png)
